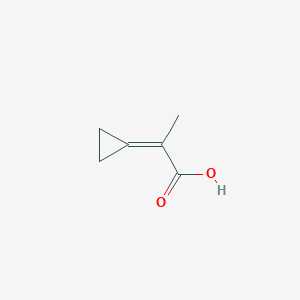

2-Cyclopropylidenepropanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Cyclopropylidenepropanoic acid is a chemical compound with the molecular formula C6H8O2 and a molecular weight of 112.13 . It is typically available in powder form .

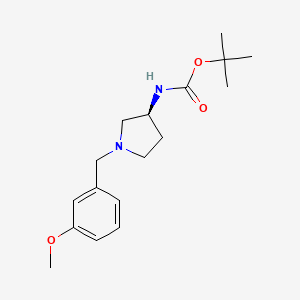

Molecular Structure Analysis

The molecular structure of 2-Cyclopropylidenepropanoic acid consists of six carbon atoms, eight hydrogen atoms, and two oxygen atoms . The InChI code for this compound is 1S/C6H8O2/c1-4(6(7)8)5-2-3-5/h2-3H2,1H3,(H,7,8) .Wissenschaftliche Forschungsanwendungen

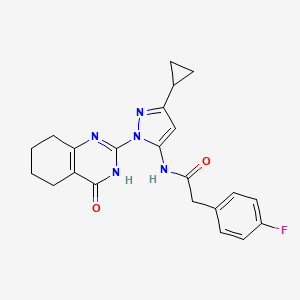

Peptidomimetic Synthesis

2-Cyclopropylidenepropanoic acid and its derivatives are used in the synthesis of peptidomimetics. For instance, 2-cyclopropyl- and 2-hydroxymethyl-4-hydroxy-β3-homoproline were synthesized through a sequence involving 1,3-dipolar cycloaddition. These amino acids serve as building blocks in peptidomimetic synthesis, as demonstrated by the construction of mixed α/β/α tripeptides, showcasing the acid's significance in advancing synthetic methods for biological applications (Cordero et al., 2013).

Chemical Transformations and Synthesis

The acid is involved in various chemical transformations. For example, it undergoes solvent-controlled, tunable hydrosulfonylation, producing β- or γ-addition products. This reaction exhibits good to excellent yields and high selectivities, indicating the compound's potential in chemical synthesis and its role in creating various chemical structures (Miao et al., 2016).

Biological Activity and Cyclopropanation

Cyclopropane rings, often found in the structure of 2-Cyclopropylidenepropanoic acid derivatives, are crucial in biological systems. For instance, the cyclopropane ring is used to restrict the conformation of biologically active compounds, enhancing activity and probing bioactive conformations. This is evidenced by the synthesis of conformationally restricted analogues of histamine, highlighting the compound's importance in medicinal chemistry (Kazuta et al., 2002).

Catalysis and Reaction Mechanism Insights

The compound is instrumental in studying reaction mechanisms, like cyclopropanation reactions involving olefins. These studies contribute to understanding bond formation, enzyme mechanisms, and the synthesis of cyclopropanes with enantioselectivity. This research is foundational for developing new methods and understanding chemical processes at a fundamental level (Lebel et al., 2003).

Safety and Hazards

Wirkmechanismus

Mode of Action

It is known that cyclopropyl-containing compounds often interact with their targets through the strained cyclopropyl ring, which can undergo various chemical reactions .

Biochemical Pathways

Cyclopropane fatty acids, a class of compounds that includes 2-cyclopropylidenepropanoic acid, are known to be involved in the biosynthesis of plant lipids

Pharmacokinetics

The compound’s molecular weight (11213 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .

Action Environment

The action, efficacy, and stability of 2-Cyclopropylidenepropanoic acid can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as suggested by its storage temperature of -10°C . Additionally, the compound’s efficacy could potentially be influenced by the pH of its environment, although specific data on this topic is currently lacking.

Eigenschaften

IUPAC Name |

2-cyclopropylidenepropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-4(6(7)8)5-2-3-5/h2-3H2,1H3,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJIQLBQAVHNPLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1CC1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropylidenepropanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide](/img/structure/B2470396.png)

![(E)-ethyl 1-isopropyl-5-oxo-2-((4-(trifluoromethyl)benzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2470403.png)

![5-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]pyridin-2-ol](/img/structure/B2470405.png)

![(1s,3s)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide](/img/structure/B2470410.png)

![2-Chloro-N-[[1-(2,2,2-trifluoroacetyl)piperidin-2-yl]methyl]propanamide](/img/structure/B2470411.png)

![1-(2-Fluorophenyl)-4-[4-(2-methoxyphenoxy)phenyl]sulfonylpiperazine](/img/structure/B2470414.png)

![3-Ethoxy-4-[(2S)-2-(hydroxymethyl)pyrrolidino]-3-cyclobutene-1,2-dione](/img/structure/B2470415.png)